molecular formula C16H14FNO5 B2557949 2-Fluoro-4-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287271-44-5

2-Fluoro-4-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2557949
CAS RN: 2287271-44-5
M. Wt: 319.288
InChI Key: CNEVWUIIRSXALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid, also known as FMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. FMBA belongs to the class of benzoic acid derivatives and has been found to exhibit interesting biological properties, making it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been found to reduce fever in animal models of pyrexia.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Fluoro-4-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid is its potential as a lead compound for the development of new drugs. This compound has been found to exhibit interesting biological properties, making it a promising candidate for various research studies. However, one of the limitations of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-Fluoro-4-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into the development of new drugs. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

2-Fluoro-4-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid can be synthesized through a multi-step reaction process. The starting material is 2-fluoro-4-methoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-phenylmethoxycarbonyl-L-alanine methyl ester to obtain the desired product, this compound.

Scientific Research Applications

2-Fluoro-4-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

2-fluoro-4-methoxy-5-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO5/c1-22-14-8-12(17)11(15(19)20)7-13(14)18-16(21)23-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEVWUIIRSXALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.